molecular formula C22H44OSn B14518879 Tributyl[(3,7-dimethylocta-2,6-dien-1-YL)oxy]stannane CAS No. 62774-21-4

Tributyl[(3,7-dimethylocta-2,6-dien-1-YL)oxy]stannane

Cat. No.: B14518879
CAS No.: 62774-21-4
M. Wt: 443.3 g/mol
InChI Key: PZTPAQBDOTWYHE-UHFFFAOYSA-N
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Description

Tributyl[(3,7-dimethylocta-2,6-dien-1-yl)oxy]stannane is an organotin compound that features a stannane (tin) core bonded to a tributyl group and a 3,7-dimethylocta-2,6-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[(3,7-dimethylocta-2,6-dien-1-yl)oxy]stannane typically involves the reaction of tributyltin hydride with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(3,7-dimethylocta-2,6-dien-1-yl)oxy]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced under specific conditions to yield different stannane derivatives.

    Substitution: The tributyl and 3,7-dimethylocta-2,6-dien-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxides or hydroxides, reduction can produce simpler stannane derivatives, and substitution reactions can result in a wide range of functionalized stannane compounds.

Scientific Research Applications

Tributyl[(3,7-dimethylocta-2,6-dien-1-yl)oxy]stannane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tributyl[(3,7-dimethylocta-2,6-dien-1-yl)oxy]stannane involves its interaction with molecular targets through its tin core and functional groups. The compound can form bonds with various substrates, facilitating reactions and transformations. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tributyl[(3,7-dimethylocta-2,6-dien-1-yl)oxy]silane: Similar in structure but with a silicon core instead of tin.

    (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate: Contains a similar 3,7-dimethylocta-2,6-dien-1-yl group but bonded to a palmitate ester.

    (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate: Another ester derivative with a decanoate group.

Uniqueness

Tributyl[(3,7-dimethylocta-2,6-dien-1-yl)oxy]stannane is unique due to its tin core, which imparts distinct chemical properties and reactivity compared to similar silicon or ester compounds. Its ability to form strong bonds with various substrates and its versatility in different reactions make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62774-21-4

Molecular Formula

C22H44OSn

Molecular Weight

443.3 g/mol

IUPAC Name

tributyl(3,7-dimethylocta-2,6-dienoxy)stannane

InChI

InChI=1S/C10H17O.3C4H9.Sn/c1-9(2)5-4-6-10(3)7-8-11;3*1-3-4-2;/h5,7H,4,6,8H2,1-3H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

PZTPAQBDOTWYHE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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